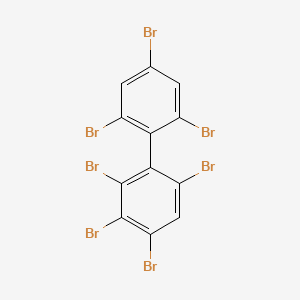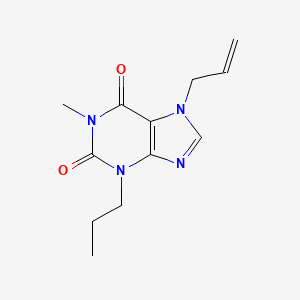
1,1'-Biphenyl, 2,2',3,4,4',6,6'-heptabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- is a brominated biphenyl compound. It is characterized by the presence of seven bromine atoms attached to the biphenyl structure. This compound is part of a larger group of brominated biphenyls, which are known for their applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the biphenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is often catalyzed by a Lewis acid such as iron(III) bromide (FeBr3) to enhance the bromination efficiency.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated biphenyls or biphenyl itself.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated biphenyl oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various biphenyl derivatives, while reduction can produce less brominated biphenyls.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated biphenyls.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity and binding affinity, allowing it to participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Another chlorinated biphenyl with eight chlorine atoms, exhibiting different chemical behavior.
1,1’-Biphenyl, 2,2’,3,4,5,6’-hexachloro-: A hexachlorinated biphenyl with six chlorine atoms, used in various industrial applications.
Uniqueness
1,1’-Biphenyl, 2,2’,3,4,4’,6,6’-heptabromo- is unique due to the presence of seven bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where brominated compounds are preferred over their chlorinated counterparts.
Propiedades
| 119264-56-1 | |
Fórmula molecular |
C12H3Br7 |
Peso molecular |
706.5 g/mol |
Nombre IUPAC |
1,2,3,5-tetrabromo-4-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)11(18)12(10)19/h1-3H |
Clave InChI |
LQOCPXSKJXFVAD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/no-structure.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)


